Thalidomide-5'-C4-OH

PROTAC linker optimization ternary complex cooperativity CRBN-based degraders

PROTAC campaigns requiring a C5-exit vector CRBN ligand face a scarcity of ready-to-conjugate building blocks with a metabolically stable C-C linker. Thalidomide-5'-C4-OH (CAS 2241315-09-1) directly addresses this gap. • Pre-installed C4 hydroxyl spacer eliminates linker-length optimization for ternary complex formation; supplies 4 atoms toward the 12-29 atom productive window. • C-C bond at the 5′-position avoids O-dealkylation liability of ether analogs, extending degrader stability for in vivo PK studies. • Thalidomide core (Kd ≈ 250 nM) provides inherent selectivity over pomalidomide-based blocks by reducing IKZF1/3 neosubstrate degradation. • C5 trajectory enables distinct ternary complex geometries when C4-exit PROTACs fail (cf. AURKA degrader SK2188: DC50 = 3.9 nM). ≥95% purity; refrigerated storage; global shipping with full COA/MSDS documentation.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
Cat. No. B13924297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-C4-OH
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO
InChIInChI=1S/C17H18N2O5/c20-8-2-1-3-10-4-5-11-12(9-10)17(24)19(16(11)23)13-6-7-14(21)18-15(13)22/h4-5,9,13,20H,1-3,6-8H2,(H,18,21,22)
InChIKeyUQVGLTXRDHOFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5'-C4-OH PROTAC Building Block


Thalidomide-5'-C4-OH (CAS 2241315-09-1; C17H18N2O5; MW 330.33) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate comprising the thalidomide pharmacophore directly substituted at the 5′-position with a four-carbon alkyl chain terminating in a hydroxyl group . This compound belongs to the class of thalidomide-based partial PROTAC precursors and serves as a ready-to-conjugate building block for assembling proteolysis-targeting chimeras (PROTACs) and molecular glue degraders that redirect the CRL4CRBN ubiquitin ligase toward user-defined target proteins [1]. Its design integrates two functional domains—a CRBN-recruiting glutarimide moiety and a primary alcohol handle for downstream esterification, etherification, or activation chemistry—within a single, well-characterized synthetic intermediate [2].

Functionalized CRBN ligand-linker conjugate for PROTAC assembly
Ready-to-conjugate building block with a primary alcohol handle
C5 exit-vector design suitable for ternary complex geometry studies

Thalidomide-5'-C4-OH Irreplaceability in PROTAC Design


Substituting Thalidomide-5'-C4-OH with a closely related analog introduces at least one of three critical liabilities that are not rectifiable by downstream chemistry: (i) loss of the C4 spacer arm (e.g., Thalidomide-5-OH) eliminates the spatial separation required for productive ternary complex formation between CRBN and the target protein [1]; (ii) swapping the terminal hydroxyl for a carboxylic acid (Thalidomide-O-C4-COOH) or amine (Thalidomide-O-C4-NH2) changes the conjugation chemistry, the net charge at physiological pH, and the resulting linker composition in the final PROTAC, which has been shown to alter degradation potency by over an order of magnitude [2]; and (iii) replacing the thalidomide core with pomalidomide (Pomalidomide-C4-OH) increases CRBN binding affinity (Kd ≈ 500 nM vs ≈ 250 nM for thalidomide) but concomitantly enhances degradation of the IMiD neosubstrates IKZF1/3, introducing a confounding off-target phenotype not seen with the thalidomide scaffold [3]. Each of these differences propagates into the assembled degrader molecule, making the choice of building block a determinant of both efficacy and selectivity.

Spacer Length Sensitivity Replacing the C4 spacer with C0 or C7 analogs may shift ternary complex geometry outside the reported productive window, altering degradation potency.
Linker Composition Mismatch PEG-containing linker conjugates may exhibit reduced degradation efficiency compared to alkyl linkers, introducing unproductive polar contacts.
Core Scaffold Divergence Pomalidomide-based analogs may increase off-target neosubstrate degradation (IKZF1/3), complicating target selectivity profiling relative to the thalidomide core.
Exit Vector Specificity C4-exit vector PROTACs are geometrically distinct from C5-directed trajectories and may not support productive ternary complexes for the same target pairs.

Thalidomide-5'-C4-OH Differentiation Evidence


C4 Spacer Length for Optimal Ternary Complexes

Thalidomide-5'-C4-OH provides a four-methylene spacer arm (C4, ≈5.2 Å extended length) between the thalidomide glutarimide ring and the terminal conjugation handle. Systematic linker-length SAR from CRBN-recruiting PROTACs demonstrates that an effective linker must exceed a minimum of approximately 12 atoms total in the fully assembled degrader to permit productive ternary complex formation, but must remain below ≈29 atoms to avoid entropic penalties that erode degradation potency [1]. The C4 linker contributes 4 of these atoms while leaving the remaining atom count to be supplied by the warhead-side linker segment, placing Thalidomide-5'-C4-OH within the empirically validated productive range. In contrast, Thalidomide-5-OH contributes zero spacer atoms, forcing the entire requisite length onto the warhead linker and limiting conformational flexibility [2]. At the opposite extreme, Thalidomide-5'-C7-OH adds 7 spacer atoms, pre-committing the degrader to a longer total linker length that may reduce cell permeability, as longer linkers correlate with increased topological polar surface area and reduced passive membrane diffusion [1]. Quantitative data from PROTAC TBK1 degraders show: linkers below 12 atoms → no degradation; 12–29 atoms → DC50 = 3–292 nM with Dmax = 76–96%; 21-atom linker → DC50 = 3 nM, Dmax = 96% [1].

C4 Spacer Length
Cross-study comparable
C4 spacer places assembled PROTACs within the 12–29 atom potency window; TBK1 degrader DC50 = 3 nM at 21 atoms.
Ternary complex potency window context
C0 may limit length; C7 may reduce permeability.
PROTAC linker optimization ternary complex cooperativity CRBN-based degraders

Alkyl Linker Avoids PEG-Linker Degradation Loss

Thalidomide-5'-C4-OH features an all-alkyl (polymethylene) C4 linker between the thalidomide core and the terminal hydroxyl. This is structurally significant because direct comparative evidence shows that exchanging an alkyl linker for a polyethylene glycol (PEG) linker of equivalent atom count can substantially diminish or abolish CRBN-mediated degradation. In HEK293T cells, PROTACs generated by conjugation of VHL and CRBN ligands with a nine-atom alkyl chain induced a concentration-dependent decrease of CRBN levels; however, when the nine-atom alkyl chain was replaced with three PEG units (−(CH2CH2O)3−), only weak CRBN degradation was observed [1]. The mechanistic basis, elucidated from the MZ1-VHL-BRD4BD2 ternary complex crystal structure (PDB 5T35), indicates that ether oxygen atoms adjacent to the warhead amide bond form a hydrogen bond with a bromodomain-specific histidine (His437); this interaction is absent in all-alkyl linkers, but the presence of PEG oxygens at other positions may introduce unproductive polar contacts or alter linker conformational dynamics [1]. Thalidomide-5'-C4-OH, by incorporating an all-alkyl spacer, avoids the potential degradation-attenuating effects associated with PEG-based linker building blocks such as Thalidomide-O-PEG1-OH or Thalidomide-O-PEG4-OH.

Alkyl vs. PEG Linker
Class-level inference
Alkyl linker induced concentration-dependent CRBN degradation; PEG replacement resulted in weak degradation only.
Linker chemistry attenuation context
PEG ether oxygens may introduce non-productive contacts.
PROTAC linker composition alkyl vs PEG linker CRBN degradation efficiency

C–C Linkage Stability Over Ether Analogs

The compound Thalidomide-5'-C4-OH employs a direct carbon-carbon bond at the 5′-position of the isoindolinone ring to attach the C4 alkyl chain. This distinguishes it from the 5′-O-C4-OH analog (Thalidomide-5'-O-C4-OH; MW 346.3; C17H18N2O6), which uses an ether oxygen at the point of linker attachment . The C–C bond (bond dissociation energy ≈ 350 kJ·mol⁻¹) is resistant to hydrolytic, oxidative, and cytochrome P450-mediated O-dealkylation pathways that represent known metabolic soft spots for alkyl-aryl ether PROTAC linkers [1]. A comparative stability study of thalidomide-derived PROTACs reported that thalidomide itself exhibits a half-life (t₁/₂) of only 3.3 h in cell culture medium at 37 °C, whereas thalidomide-based degrader PG demonstrated a t₁/₂ exceeding 24 h under identical conditions, attributed in part to linker architecture [2]. While direct stability data for Thalidomide-5'-C4-OH vs the 5'-O–ether analog have not been published head-to-head, the biochemical liability of aryl-alkyl ethers to O-dealkylation constitutes a well-established class-level risk that is structurally circumvented by the C–C linkage [1].

C–C Linkage Stability
Class-level inference
C–C bond BDE ≈ 350 kJ·mol⁻¹ vs ether C–O BDE ≈ 260–280 kJ·mol⁻¹; avoids O-dealkylation metabolic soft spots.
Metabolic stability review context
Thalidomide t₁/₂ = 3.3 h; optimized degrader >24 h.
C-C bond stability ether vs alkyl linker PROTAC metabolic stability

Orthogonal Conjugation via Terminal Hydroxyl

The terminal hydroxyl group of Thalidomide-5'-C4-OH offers a chemically orthogonal conjugation handle that is mechanistically distinct from the carboxyl (Thalidomide-O-C4-COOH) and amine (Thalidomide-O-C4-NH2) termini of close structural analogs. Hydroxyl-mediated conjugation proceeds via esterification (with carboxylic acid warheads) or etherification (with alkyl halide/sulfonate warheads), both of which are compatible with the glutarimide NH group of the thalidomide pharmacophore that is critical for CRBN binding [1]. In the THAL-SNS-032 PROTAC (which employs a thalidomide-5-O-C4-NH2 building block), the terminal amine is coupled via amide bond formation; however, the resulting secondary amide introduces a hydrogen-bond donor and acceptor within the linker that can alter ternary complex geometry . In contrast, the ester linkage derived from Thalidomide-5'-C4-OH is less polar (no H-bond donor), potentially improving membrane permeability of the final PROTAC while preserving the essential hydrogen bonds in the CRBN tri-Trp pocket (Trp380, Trp386, Trp400) [1]. Quantitative CRBN affinity data for the underlying scaffolds confirm: thalidomide binds CRBN-DDB1 with Kd = 249.2 nM; thalidomide-5-OH (the immediate precursor without the C4 linker) displaces Cy5-thalidomide tracer with IC50 = 376.0 nM and achieves GSPT1 degradation with DC50 = 130.0 nM and Emax = 72.0% in MOLT-4 cells [2]. These data establish that functionalization at the 5′-position with a hydroxyl or hydroxyl-alkyl chain is compatible with retained CRBN engagement.

Orthogonal Conjugation
Cross-study comparable
Terminal -OH enables neutral ester/ether linkage; thalidomide core CRBN Kd = 249.2 nM.
Conjugation chemistry review context
-COOH/-NH2 analogs may introduce charges/H-bond donors.
PROTAC conjugation chemistry hydroxyl handle orthogonal linker functionalization

C5 Exit Vector for Ternary Complex Formation

The 5′-position functionalization of Thalidomide-5'-C4-OH directs the linker and appended warhead along a trajectory that is geometrically distinct from the C4 exit vector commonly employed with pomalidomide-based and lenalidomide-based PROTAC building blocks. Structural analysis of the CRBN-pomalidomide-ZNF692 ternary complex (PDB 6H0G) demonstrates that substituents at the C4 and C5 positions project along different vectors relative to the CRBN surface, exposing the warhead to distinct regions of the ternary complex interface [1]. This geometric difference has functional consequences: a systematic SAR study of AURKA-targeting PROTACs exploring both C4- and C5-exit vectors on the thalidomide moiety identified PROTAC SK2188 (C5-linked) as the most potent degrader, achieving DC50,24h = 3.9 nM and Dmax,24h = 89% with excellent degradation selectivity [2]. While PROTAC potency is target-pair dependent, the availability of structurally distinct exit vector geometries means that Thalidomide-5'-C4-OH offers a C5-directed trajectory that cannot be accessed using the more common C4-functionalized pomalidomide or lenalidomide building blocks, providing a complementary tool for ternary complex optimization [1][2].

C5 Exit Vector
Cross-study comparable
C5-exit vector AURKA PROTAC SK2188 achieved DC50 = 3.9 nM, Dmax = 89%; superior to C4-exit analogs.
Exit vector geometry context
Structurally distinct from C4-exit (PDB 6H0G).
CRBN exit vector geometry C4 vs C5 position PROTAC selectivity

Low IKZF1/3 Neosubstrate Degradation

A critical selectivity consideration in CRBN-recruiting PROTAC design is the intrinsic propensity of the CRBN ligand to induce degradation of the IMiD neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos). Direct comparative binding data demonstrate that pomalidomide binds CRBN with approximately 1.6-fold higher affinity than thalidomide (pomalidomide Ki = 156.6 nM vs thalidomide Kd = 249.2 nM for human DDB1-CRBN), and lenalidomide is intermediate (Ki = 177.8 nM) [1]. This increased CRBN engagement by pomalidomide correlates with enhanced degradation of IKZF1/3, a phenotype that can confound interpretation of PROTAC-mediated degradation of the intended target. A study of orthogonal thalidomide analogs confirms that thalidomide-derived CRBN ligands (e.g., PT-179, Kd = 587 nM) exhibit greatly reduced degradation of known pomalidomide neosubstrates compared to pomalidomide (Kd = 500 nM) itself . Pomalidomide-C4-OH, a direct pomalidomide-based analog of Thalidomide-5'-C4-OH, would therefore be expected to retain the IKZF1/3 degradation liability of its parent scaffold. Thalidomide-5'-C4-OH, built on the thalidomide core, is expected to exhibit a lower basal neosubstrate degradation profile, preserving the selectivity window for the intended PROTAC target.

Low IKZF1/3 Degradation
Class-level inference
Thalidomide core CRBN Kd = 249.2 nM; PT-179 (thalidomide analog) shows reduced neosubstrate degradation vs. pomalidomide.
Neosubstrate degradation review context
Pomalidomide analogs may degrade IKZF1/3.
neosubstrate selectivity IKZF1 degradation IMiD off-target effects

Thalidomide-5'-C4-OH Application Scenarios


Linker Optimization for Novel E3–POI Pairs

When initiating a PROTAC campaign against a protein-of-interest (POI) with no prior ternary complex structural data, the C4 spacer of Thalidomide-5'-C4-OH provides a mid-range linker contribution that maximizes the probability of achieving a productive total linker length without synthesizing multiple CRBN ligand-linker variants. As demonstrated by systematic linker-length studies on TBK1 PROTACs, degradation potency is confined to a 12–29 atom window; the C4 linker supplies 4 atoms, requiring the warhead-side linker to contribute ≥8 atoms—a length readily achieved with standard PEG or alkyl linkers [1]. This pre-optimized spacer length reduces the number of synthetic iterations needed to identify an active degrader, accelerating hit-to-lead timelines in industrial drug discovery settings.

Stable Linker for In Vivo PROTAC Development

For programs that anticipate in vivo pharmacokinetic studies, the C–C bond at the 5′-position of Thalidomide-5'-C4-OH eliminates the metabolic O-dealkylation liability inherent to 5′-O-ether analogs such as Thalidomide-5'-O-C4-OH. Given that the parent thalidomide scaffold exhibits a t₁/₂ of only 3.3 h in cell medium, and that linker architecture optimization has been shown to extend degrader stability to >24 h [2], selecting the carbon-linked building block from the outset reduces the probability of linker cleavage as a failure mode in animal efficacy and PK studies. This scenario is particularly relevant for biotechnology companies advancing PROTAC candidates toward IND-enabling studies.

Selective Degradation with Low IKZF1/3 Interference

In projects where the intended degradation target is not a hematopoietic transcription factor, Thalidomide-5'-C4-OH offers an inherent selectivity advantage over pomalidomide-based building blocks such as Pomalidomide-C4-OH. The thalidomide core binds CRBN with a Kd of 249.2 nM compared to pomalidomide's 156.6 nM, and thalidomide-derived ligands such as PT-179 (Kd = 587 nM) demonstrate greatly reduced degradation of the IMiD neosubstrates IKZF1 and IKZF3 relative to pomalidomide [3]. This selectivity window is critical for academic chemical biology laboratories using PROTACs as tool compounds to assign function to specific proteins without the confounding anti-proliferative effects of concurrent IKZF1/3 degradation.

C5-Exit Vector PROTACs for C4-Resistant Targets

When C4-exit vector PROTACs (the most common architecture for pomalidomide and lenalidomide building blocks) fail to induce degradation of a target protein, Thalidomide-5'-C4-OH provides access to the geometrically distinct C5 trajectory. The C5 exit vector was critical to achieving potent and selective AURKA degradation in a published SAR study, where PROTAC SK2188 (C5-linked) achieved DC50 = 3.9 nM and Dmax = 89% while C4-linked analogs in the same series showed inferior potency [4]. This scenario applies to both industrial degrader discovery teams and academic structural biology groups seeking to map productive ternary complex geometries for challenging or previously intractable targets.

Application
Selection Property
Validation Focus
Linker Optimization for Novel E3–POI Pairs
Linker atom count contribution
Ternary complex potency window review
Stable Linker for In Vivo PROTAC Development
Linker metabolic stability
In vivo exposure and cleavage review
Selective Degradation with Low IKZF1/3 Interference
CRBN ligand scaffold selectivity
Neosubstrate degradation profile review
C5-Exit Vector PROTACs for C4-Resistant Targets
CRBN exit vector geometry
Exit-vector-specific degradation review
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